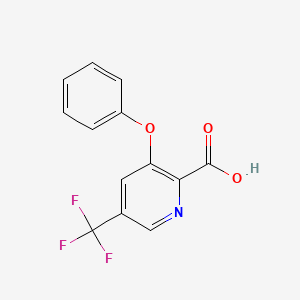

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid

Overview

Description

5-(Trifluoromethyl)pyridine-2-carboxylic acid is an intermediate used in the synthesis of β-secretase (BACE) inhibitors .

Synthesis Analysis

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized and applied in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons .

Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines is thought to contribute to their biological activities. This is due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Chemical Reactions Analysis

The synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines can be achieved via the remodeling of 3-formyl (aza)indoles/benzofurans .

Physical And Chemical Properties Analysis

The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Scientific Research Applications

Interaction with Metals and Electronic Systems

The interaction of biologically significant ligands, including 3-pyridine carboxylic acids (a category to which 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid belongs), with metals has been studied extensively. These interactions can influence the electronic systems of such ligands, which is crucial for understanding their behavior in biological systems and their potential applications in medicinal chemistry. The effects of metals on the electronic system of these ligands have been examined using various spectroscopic techniques, providing insights into how these interactions can influence the stability and reactivity of the ligands, and by extension, their biological activity (Lewandowski, Kalinowska, & Lewandowska, 2005).

Antioxidant and Antimicrobial Properties

Phenolic compounds, such as Chlorogenic Acid, which share structural similarities with 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, have been recognized for their broad spectrum of biological and pharmacological effects, including antioxidant and antimicrobial activities. These properties make them valuable in various applications, from food preservation to the development of therapeutic agents (Naveed et al., 2018).

Role in Biocatalysis and Bioconversion

The impact of carboxylic acids, including those related to 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, on biocatalysts like Escherichia coli and Saccharomyces cerevisiae has been explored. Understanding how these compounds affect microbial cells is crucial for biotechnological applications, including the production of biofuels and bioplastics. These acids can influence cell membranes and internal pH, affecting the microbes' tolerance and productivity in bioconversion processes (Jarboe, Royce, & Liu, 2013).

Biodegradation and Environmental Impact

Studies on the biodegradation of polyfluoroalkyl chemicals, which are structurally related to 3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid, have provided insights into their environmental fate. Understanding the microbial degradation pathways of these compounds is essential for assessing their environmental impact and for the development of strategies to mitigate their persistence in ecosystems (Liu & Avendaño, 2013).

Safety And Hazards

Future Directions

Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries, and it is expected that many novel applications of TFMP will be discovered in the future . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name |

3-phenoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3NO3/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTIMAFHFTWUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenoxy-5-trifluoromethyl-pyridine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

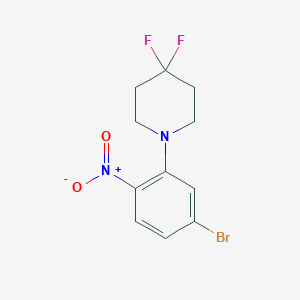

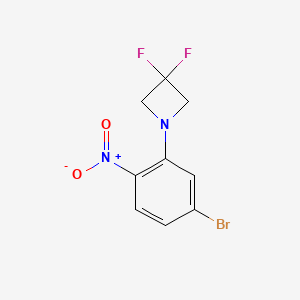

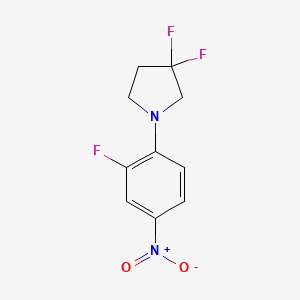

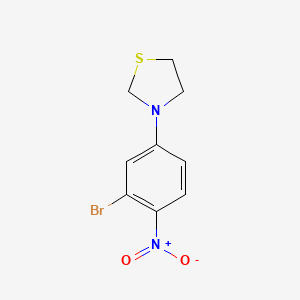

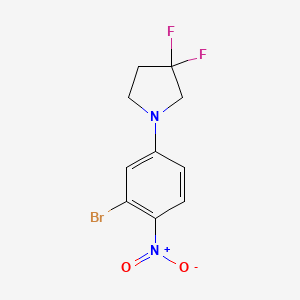

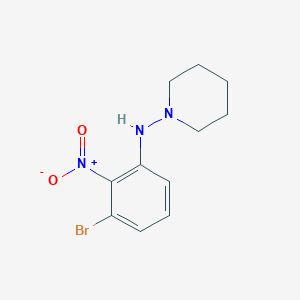

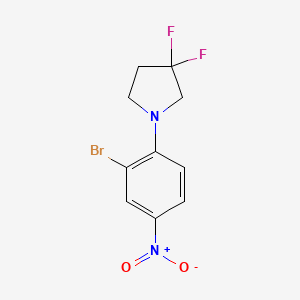

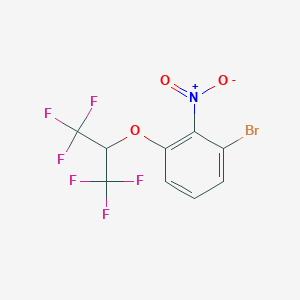

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.